N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
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Overview
Description
N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide typically involves the following steps:
Diazotization: The starting material, 2,5-dichloro-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(5-diethylamino)phenylacetamide under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of chloro groups can lead to various substituted derivatives.
Scientific Research Applications
N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2,4-Dichlorophenyl)azo)-5-(diethylamino)phenyl)acetamide
- N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-4-(diethylamino)phenyl)acetamide
Uniqueness
N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
72616-77-4 |
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Molecular Formula |
C18H19Cl2N5O3 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[2-[(2,5-dichloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H19Cl2N5O3/c1-4-24(5-2)12-6-7-15(17(8-12)21-11(3)26)22-23-16-9-14(20)18(25(27)28)10-13(16)19/h6-10H,4-5H2,1-3H3,(H,21,26) |
InChI Key |
SYYKXSDKWNMILD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)NC(=O)C |
Origin of Product |
United States |
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